molecular formula C31H43N3O6S B12894632 5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid CAS No. 94349-41-4

5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid

Cat. No.: B12894632
CAS No.: 94349-41-4
M. Wt: 585.8 g/mol
InChI Key: SSTSDBMLLNZAPW-UHFFFAOYSA-N
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Description

5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a phenoxy group, and a sulfonic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid typically involves multiple steps, including the formation of the pyrazole ring, the introduction of the phenoxy group, and the sulfonation process. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The phenoxy and sulfonic acid groups can participate in substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles for substitution reactions. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the outcome of these reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent or intermediate in organic synthesis.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or antimicrobial properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials or as a component in industrial processes.

Mechanism of Action

The mechanism of action of 5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other pyrazole derivatives and phenoxybenzenesulphonic acids. These compounds share structural similarities but may differ in their functional groups or substituents.

Uniqueness

5-(4,5-Dihydro-5-oxo-3-((1-oxohexadecyl)amino)-1H-pyrazol-1-yl)-2-phenoxybenzenesulphonic acid is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

CAS No.

94349-41-4

Molecular Formula

C31H43N3O6S

Molecular Weight

585.8 g/mol

IUPAC Name

5-[3-(hexadecanoylamino)-5-oxo-4H-pyrazol-1-yl]-2-phenoxybenzenesulfonic acid

InChI

InChI=1S/C31H43N3O6S/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-30(35)32-29-24-31(36)34(33-29)25-21-22-27(28(23-25)41(37,38)39)40-26-18-15-14-16-19-26/h14-16,18-19,21-23H,2-13,17,20,24H2,1H3,(H,32,33,35)(H,37,38,39)

InChI Key

SSTSDBMLLNZAPW-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)NC1=NN(C(=O)C1)C2=CC(=C(C=C2)OC3=CC=CC=C3)S(=O)(=O)O

Origin of Product

United States

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